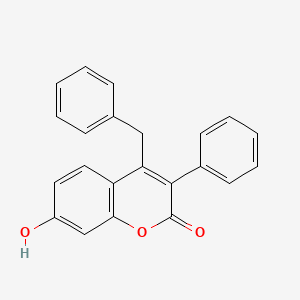
4-Benzyl-7-hydroxy-3-phenylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-7-hydroxy-3-phenylcoumarin is a chemical compound with the empirical formula C22H16O3 . It is a solid substance .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, which includes this compound, has been studied extensively. The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is discussed .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOc1ccc2C(Cc3ccccc3)=C(C(=O)Oc2c1)c4ccccc4 . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 328.36 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Catalytic Applications :
- A study by Clerici and Porta (1993) focused on the synthesis of 4-Hydroxy-3-phenylcoumarins, a related compound, using titanium(III)-mediated reactions. This synthesis method could be relevant for the production of 4-Benzyl-7-hydroxy-3-phenylcoumarin (Clerici & Porta, 1993).
Biological Activities :
- Delogu et al. (2013) discussed the monoamine oxidase (MAO) inhibitory activity of 3-phenylcoumarins and 4-hydroxy-3-phenylcoumarins. This indicates the potential neuroprotective or antidepressant applications of similar compounds (Delogu, Silvia, & Dolores, 2013).
Antimicrobial and Antioxidant Properties :
- Quadri-Spinelli et al. (2000) found that certain coumarin derivatives exhibited antibacterial activity and cytotoxicity to certain cell lines. This suggests the potential use of this compound in antimicrobial applications (Quadri-Spinelli, Heilmann, Rali, & Sticher, 2000).
- Vukovic et al. (2010) synthesized imino and amino derivatives of 4-hydroxy coumarins and evaluated their antioxidant potential, suggesting similar antioxidant properties for this compound (Vukovic, Sukdolak, Solujic, & Nićiforović, 2010).
Chemical Structure Analysis :
- Dochev et al. (2017) examined the structure and properties of biologically active bis-4-hydroxycoumarin derivatives, which could be relevant for understanding the properties of this compound (Dochev, Roller, Milunovic, & Manolov, 2017).
Potential in Disease Treatment :
- Jalili‐baleh et al. (2018) designed and synthesized 3-phenylcoumarin-lipoic acid conjugates as multi-functional agents for Alzheimer's disease treatment. This suggests the potential of this compound in similar therapeutic applications (Jalili‐baleh et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Benzyl-7-hydroxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds characterized by a benzene ring fused to an α-pyrone ring Coumarins have been known to interact with various enzymes and proteins, influencing numerous biological and therapeutic properties .
Mode of Action
Coumarins, in general, are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has led to their wide-ranging applications in science and technology, including the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins are secondary metabolites that participate in various metabolic pathways . They play a key role in the biosynthesis in plants and have numerous biological and therapeutic properties
Pharmacokinetics
Coumarins are known to undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .
Result of Action
Coumarin derivatives have been known to exhibit various therapeutic effects, including anticancer, antimicrobial, and antioxidant activities .
Biochemische Analyse
Biochemical Properties
Coumarins, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of 4-Benzyl-7-hydroxy-3-phenylcoumarin in animal models have not been reported. Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not currently known
Eigenschaften
IUPAC Name |
4-benzyl-7-hydroxy-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-17-11-12-18-19(13-15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)22(24)25-20(18)14-17/h1-12,14,23H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDPGYTQSJHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

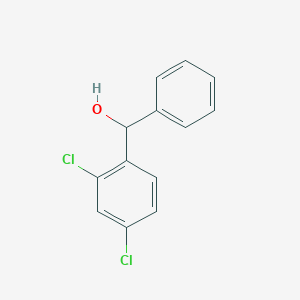
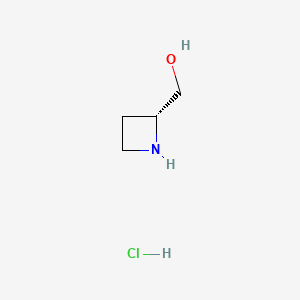
![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone](/img/structure/B2831858.png)
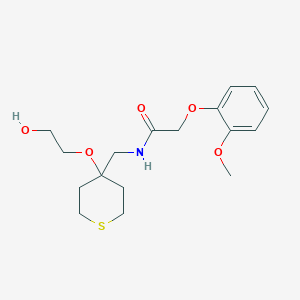


![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)
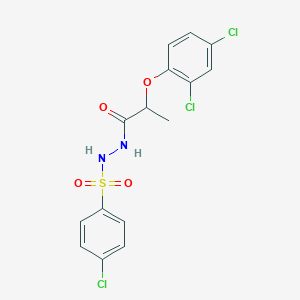
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)